molecular formula C15H10INO3 B13102369 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione

Cat. No.: B13102369
M. Wt: 379.15 g/mol
InChI Key: MYIFKXSWKXPTDH-UHFFFAOYSA-N
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Description

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an isoindoline-1,3-dione core with a 3-iodobenzyl group attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-iodobenzyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione core. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoindoline core or the benzyl group.

    Substitution: The iodine atom in the 3-iodobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets The compound is known to modulate the activity of certain enzymes and receptorsAdditionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar biological activities.

    N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.

    3,4-Pyridinedicarboximide: Another related compound with comparable properties.

Uniqueness

2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the 3-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H10INO3

Molecular Weight

379.15 g/mol

IUPAC Name

2-[(3-iodophenyl)methoxy]isoindole-1,3-dione

InChI

InChI=1S/C15H10INO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2

InChI Key

MYIFKXSWKXPTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)I

Origin of Product

United States

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